![molecular formula C15H14BrClN2O2 B3969793 5-bromo-N-{2-[(4-chlorobenzyl)oxy]ethyl}nicotinamide](/img/structure/B3969793.png)
5-bromo-N-{2-[(4-chlorobenzyl)oxy]ethyl}nicotinamide
説明
5-bromo-N-{2-[(4-chlorobenzyl)oxy]ethyl}nicotinamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use in scientific research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), a receptor that plays a key role in pain sensation.
作用機序
5-bromo-N-{2-[(4-chlorobenzyl)oxy]ethyl}nicotinamide works by binding to the TRPV1 receptor and preventing it from being activated by stimuli such as heat, capsaicin, and acid. This blockade of the TRPV1 receptor leads to a reduction in pain sensation and other physiological responses that are mediated by this receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role as a TRPV1 antagonist, this compound has been shown to inhibit the activity of other ion channels, including the calcium-activated chloride channel TMEM16A. This compound has also been shown to have anti-inflammatory effects, which may be mediated through its inhibition of TRPV1.
実験室実験の利点と制限
One advantage of using 5-bromo-N-{2-[(4-chlorobenzyl)oxy]ethyl}nicotinamide in lab experiments is its selectivity for the TRPV1 receptor. This allows researchers to study the role of this receptor in isolation, without the confounding effects of other receptors. However, one limitation of using this compound is its relatively low potency compared to other TRPV1 antagonists. This can make it difficult to achieve complete blockade of the TRPV1 receptor in some experiments.
将来の方向性
There are a number of future directions for research on 5-bromo-N-{2-[(4-chlorobenzyl)oxy]ethyl}nicotinamide and its potential applications. One area of interest is the development of more potent TRPV1 antagonists that could be used in clinical settings to treat pain and other conditions. Another area of interest is the study of the role of TRPV1 in other physiological processes, such as cancer progression and metabolism. Finally, there is interest in exploring the potential use of this compound and other TRPV1 antagonists in combination with other therapies, such as chemotherapy or immunotherapy.
科学的研究の応用
5-bromo-N-{2-[(4-chlorobenzyl)oxy]ethyl}nicotinamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent and selective antagonist of TRPV1, which makes it a valuable tool for studying the role of this receptor in pain sensation. This compound has also been used to study the role of TRPV1 in other physiological processes, such as thermoregulation and inflammation.
特性
IUPAC Name |
5-bromo-N-[2-[(4-chlorophenyl)methoxy]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2/c16-13-7-12(8-18-9-13)15(20)19-5-6-21-10-11-1-3-14(17)4-2-11/h1-4,7-9H,5-6,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVJTGJUWPUDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCCNC(=O)C2=CC(=CN=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3969731.png)
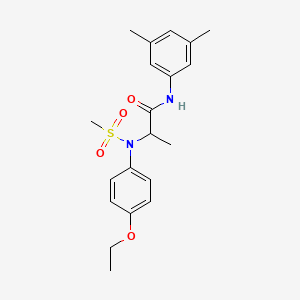
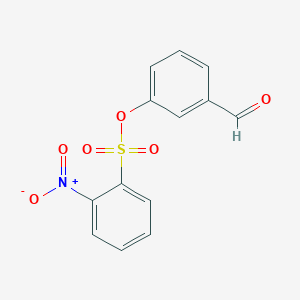
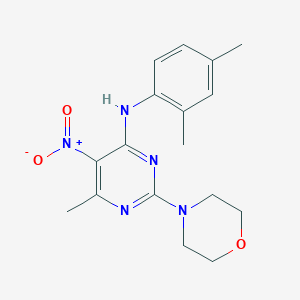
![methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3969760.png)
![N-[2-(tert-butylthio)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3969778.png)
![4-[1-(2-thienylcarbonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969780.png)
![1-[1-(3-methylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969782.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(4-bromobenzyl)-2,5-pyrrolidinedione](/img/structure/B3969783.png)
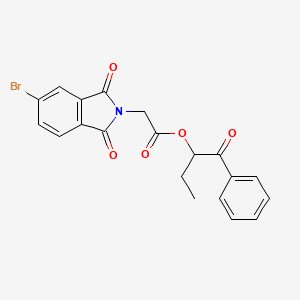
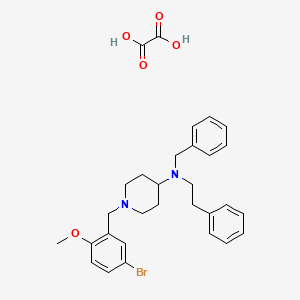
![methyl 2-{3-[2-(4-bromophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B3969800.png)
